molecular formula C19H20F2N6O2S B2555782 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049387-51-0

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2555782
CAS No.: 1049387-51-0
M. Wt: 434.47
InChI Key: IAKPQVGZGLOYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,4-Difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a synthetic organic compound with the molecular formula C19H20F2N6O2S and a molecular weight of 434.5 g/mol . It is supplied with the CAS Number 1049387-51-0 . This compound features a complex structure that integrates multiple pharmacologically significant motifs, including a piperazine ring, a tetrazole group, and a sulfonyl linker attached to a 2,4-difluorophenyl group . The specific arrangement of these moieties makes it a valuable intermediate in medicinal chemistry and drug discovery research. Piperazine derivatives are a prominent chemical class in neuropharmacology, extensively studied for their interactions with key central nervous system targets . Research on analogous compounds has demonstrated that piperazine-based structures can exhibit potent bioactivity, particularly as modulators of serotonergic pathways (e.g., 5-HT1A and 5-HT6 receptors) and the GABAA receptor, suggesting potential applications in the investigation of anxiolytic and antidepressant therapies . Furthermore, the structural elements of this compound, such as the sulfonyl group, are common in molecules designed as 5-HT6 receptor antagonists, which are being explored for cognitive-enhancing properties and potential use in conditions like Alzheimer's disease . The presence of the fluorinated aryl ring is a common strategy in lead optimization to influence a compound's metabolic stability, bioavailability, and blood-brain barrier penetration . As such, this chemical serves as a crucial building block for researchers designing and synthesizing novel bioactive molecules for preclinical studies. Key Specifications: • CAS Number: 1049387-51-0 • Molecular Formula: C19H20F2N6O2S • Molecular Weight: 434.5 g/mol • SMILES: Cc1ccc(-n2nnnc2CN2CCN(S(=O)(=O)c3ccc(F)cc3F)CC2)cc1 This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O2S/c1-14-2-5-16(6-3-14)27-19(22-23-24-27)13-25-8-10-26(11-9-25)30(28,29)18-7-4-15(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKPQVGZGLOYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel compound exhibiting significant potential in various biological applications, particularly in pharmacology. Its unique structural components suggest diverse mechanisms of action, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Properties

The compound's chemical structure can be delineated as follows:

  • Molecular Formula : C21_{21}H20_{20}F2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 430.5 g/mol
  • Key Functional Groups :
    • Difluorophenyl group
    • Sulfonyl group
    • Tetrazole ring
    • Piperazine moiety

This structural diversity contributes to its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains due to the presence of the sulfonamide group, which is known for its antibacterial properties.
  • Anticancer Potential : The tetrazole and piperazine structures are associated with anticancer activity, particularly through inhibition of specific pathways involved in tumor growth and metastasis.
  • Neuropharmacological Effects : Compounds containing piperazine and tetrazole rings have been studied for their anxiolytic and antidepressant effects, potentially interacting with serotonergic systems.

Antimicrobial Studies

A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds similar to our target exhibited notable activity against Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a valuable lead in antibiotic development .

Anticancer Activity

Research has shown that pyrazole derivatives, which share structural similarities with our compound, display significant anticancer properties. In vitro studies indicated that these compounds effectively inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation . For instance, a series of pyrazole derivatives were tested against breast cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction .

Neuropharmacological Effects

The anxiolytic-like activity of related piperazine derivatives has been documented in several studies. For example, a compound structurally akin to our target was evaluated for its effects on anxiety-related behaviors in animal models. The results suggested modulation of the GABAergic system, indicating potential as an alternative treatment for anxiety disorders .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazole DerivativesPyrazole ringAnticancer, anti-inflammatory
Sulfonamide CompoundsSulfonamide groupAntibacterial
Piperazine DerivativesPiperazine ringAnxiolytic, antidepressant

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in neurotransmitter regulation, which may have implications for treating neurodegenerative diseases.
  • Receptor Modulation : It exhibits affinity for sigma receptors, which are implicated in several neurological processes.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound possess significant pharmacological effects:

  • Anticholinesterase Activity : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties in animal models, showing promise in reducing cognitive decline.

Case Studies

Several studies have investigated the biological effects of related compounds:

Study on Neurotransmitter Modulation

Research has indicated that derivatives of this compound may enhance neurotransmitter levels, providing therapeutic benefits in conditions such as depression and anxiety disorders.

Anticancer Activity

Investigations into the anticancer properties of similar piperazine derivatives have shown that they can induce apoptosis in cancer cell lines, indicating potential applications in oncology.

In Vivo Efficacy

Animal model studies have demonstrated that compounds related to this piperazine derivative exhibit significant efficacy in reducing symptoms associated with neurodegenerative diseases.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

Reaction Type Reagents/Conditions Purpose
Nucleophilic substitution (SNAr)2,4-difluorobenzenesulfonyl chloride, base (e.g., NaH)Sulfonation at piperazine’s 4-position .
AlkylationPropargyl bromide, NaHIntroduces methylene bridge to piperazine .
[3+2] CycloadditionNitrile, hydrazine derivativesForms tetrazole ring .
OxidationKMnO₄ or H₂O₂Converts pyrazoline intermediates to pyrazoles (analogous systems) .

Characterization and Stability

  • Structural Confirmation :

    • NMR : Proton and carbon NMR to validate the coupling of the sulfonamide, tetrazole, and piperazine moieties .

    • Mass Spectrometry : HRMS to confirm molecular weight (e.g., ~399 g/mol for similar structures).

  • Reactivity :

    • Hydrolysis : The sulfonamide group may hydrolyze under acidic or basic conditions, though fluorinated aryl groups enhance stability .

    • Reduction : Tetrazole rings can undergo reduction to form amines, though steric hindrance from the p-tolyl group may limit reactivity.

Pharmacological Implications

The compound’s design suggests potential biological interactions:

  • Target Binding : The tetrazole ring and sulfonamide group may engage in hydrogen bonding or electrostatic interactions with enzymes/receptors.

  • Selectivity : Fluorinated phenyl groups and piperazine’s conformational flexibility could modulate affinity for therapeutic targets (e.g., kinases or GPCRs) .

Research Findings and Comparisons

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs vary in sulfonyl substituents (e.g., methoxy, nitro, halogens) and tetrazole aryl groups (e.g., 4-ethylphenyl, biphenyl). Selected examples include:

Compound Name Sulfonyl Substituent Tetrazole Substituent Molecular Formula Melting Point (°C) HRMS (M+H⁺) Reference
Target Compound 2,4-Difluorophenyl p-Tolyl C₁₉H₁₈F₂N₆O₂S Not Reported Not Reported
4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) - p-Tolyl C₁₃H₁₄N₅O₂S 116.4–116.6 306.1027 (obs)
1-((4-Methoxyphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine 4-Methoxyphenyl 4-Methoxyphenyl C₂₀H₂₂N₆O₃S 83.6–85.1 491.2062 (obs)
1-((4-Nitrophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine 4-Nitrophenyl Phenyl C₁₈H₁₈N₇O₄S Not Reported Not Reported
1-((3,4-Difluorophenyl)sulfonyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine 3,4-Difluorophenyl - C₁₈H₁₇F₂N₂O₄S Not Reported Not Reported

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2,4-difluorophenyl sulfonyl group likely improves metabolic stability and binding affinity compared to electron-donating groups (e.g., 4-methoxyphenyl in ). Analogous nitro-substituted sulfonamides (e.g., 4-nitrophenyl in ) may exhibit enhanced antiproliferative activity but lower solubility.

Comparison with Analogs :

  • Similar methods are used for analogs, but yields vary with substituent reactivity. For example, nitro-substituted sulfonyl chlorides may require longer reaction times due to steric hindrance .
  • reports a 64% yield for compound 3ae (p-tolyl tetrazole), suggesting efficient coupling under standard conditions .

Physicochemical and Spectral Data

  • Melting Points: Analogs with polar groups (e.g., 4-(dimethylamino)phenyl in ) exhibit higher melting points (121.8–123.1°C) due to intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to be lower than nitro-substituted analogs due to reduced crystallinity.
  • HRMS/NMR : The target compound’s ¹H NMR would show characteristic peaks for difluorophenyl (δ 7.5–8.0 ppm) and p-tolyl methyl (δ 2.3 ppm), aligning with data in .

Q & A

Basic Research Question

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify sulfonyl (δ ~3.3–3.8 ppm for piperazine CH₂) and tetrazole (δ ~8.5–9.5 ppm for aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Validate C/H/N percentages (e.g., deviation <0.4% from theoretical values) .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks, as noted for structurally similar piperazines .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
  • Decomposition Risks : Avoid prolonged exposure to light or moisture, which may degrade the tetrazole ring into amides or nitriles .

What computational strategies can predict the compound’s binding mode to therapeutic targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The 2,4-difluorophenyl group often occupies hydrophobic pockets, while the sulfonyl forms hydrogen bonds with backbone amides .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Monitor RMSD (<2 Å) to confirm pose retention .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG) and prioritize synthetic analogs .

How can researchers resolve contradictions in biological activity data across similar piperazine derivatives?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Variations in pH, ion concentration, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using CLSI guidelines .
  • Impurity Effects : By-products (e.g., desulfonated intermediates) may exhibit off-target activity. Confirm purity via LC-MS and retest .
  • Epistatic Interactions : Use CRISPR knockouts or siRNA silencing to identify confounding pathways in cellular models .

What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Advanced Research Question

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min preferred) .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.